4-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylpyridinamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. Another method is the Ullmann coupling reaction, which uses copper-based catalysts to form carbon-nitrogen bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The choice of catalysts and reagents is optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
4-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: Similar structure but lacks the cyclopropoxy and dimethyl groups.
4-(Aminomethyl)benzoic acid: Contains an aminomethyl group but has a benzoic acid core instead of a pyridine core.
4-Aminocoumarin derivatives: Contains an amino group but has a coumarin core.
Uniqueness
4-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-3-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-(aminomethyl)-5-cyclopropyloxy-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C11H17N3O/c1-14(2)10-6-13-7-11(9(10)5-12)15-8-3-4-8/h6-8H,3-5,12H2,1-2H3 |
InChI Key |
XZVMKKMKPNTNCN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=CC(=C1CN)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.